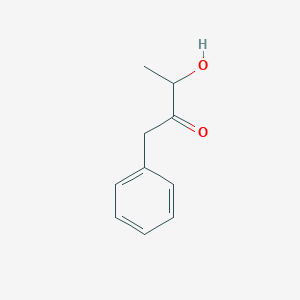
3-Hydroxy-1-phenylbutan-2-one
Overview
Description
3-Hydroxy-1-phenylbutan-2-one is a chemical compound with the molecular formula C10H12O2 and a molecular weight of 164.2011 . It is also known by its IUPAC name, 3-hydroxy-1-phenyl-2-butanone .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-1-phenylbutan-2-one consists of a butanone backbone with a phenyl group attached. The third carbon in the butanone chain is hydroxylated . More detailed structural analysis would require advanced techniques such as 3D electron diffraction .Physical And Chemical Properties Analysis
3-Hydroxy-1-phenylbutan-2-one is a liquid at room temperature . It has a density of 1.092g/cm3 . Its boiling point is 270.6ºC at 760 mmHg . The compound’s flash point is 112.8ºC .Scientific Research Applications
Chemical Synthesis
“3-Hydroxy-1-phenylbutan-2-one” is used in chemical synthesis . It’s a compound with a molecular weight of 164.2 and is used in various chemical reactions.
HPLC Analysis
“3-Hydroxy-1-phenylbutan-2-one” can be analyzed by reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
Separation of V(V) from Aqueous Medium
There is research indicating that “3-Hydroxy-1-phenylbutan-2-one” might be used in the solid-liquid separation of V(V) from an aqueous medium . This could have implications in the field of waste water treatment.
Storage and Handling
The compound is typically stored at room temperature and is available in liquid form . It’s important to handle it with care due to its hazardous nature .
Safety Information
The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures need to be taken while handling this compound .
Safety and Hazards
Mechanism of Action
Mode of Action
The exact mode of action of 3-Hydroxy-1-phenylbutan-2-one It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by 3-Hydroxy-1-phenylbutan-2-one are currently unknown. Given the compound’s structure, it may be involved in pathways related to ketone metabolism. More research is needed to confirm this and identify other potentially affected pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Hydroxy-1-phenylbutan-2-one As such, its bioavailability and how it is absorbed, distributed, metabolized, and excreted in the body remain unknown .
Result of Action
The molecular and cellular effects of 3-Hydroxy-1-phenylbutan-2-one Given the lack of information about its targets and mode of action, it is difficult to predict its specific effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Hydroxy-1-phenylbutan-2-one . Factors such as temperature, pH, and the presence of other molecules could potentially affect how this compound interacts with its targets and exerts its effects .
properties
IUPAC Name |
3-hydroxy-1-phenylbutan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHRXUDEWBOJCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

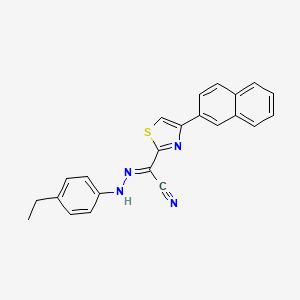

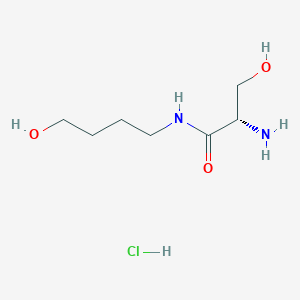
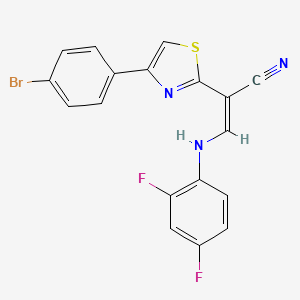
![N-(4-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2572755.png)
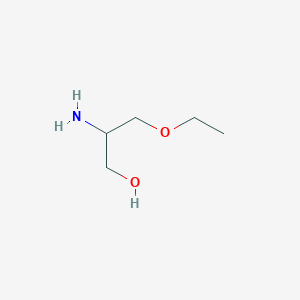
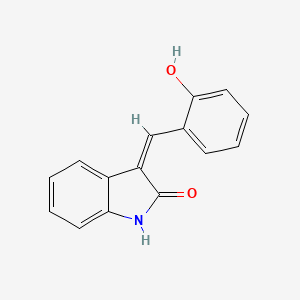
![N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2572759.png)
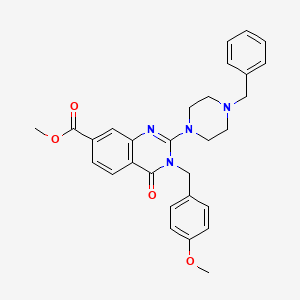
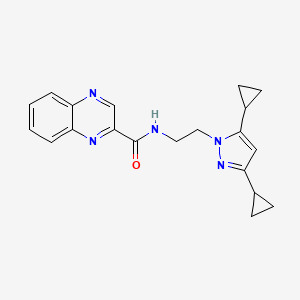
![5-fluoro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2572765.png)
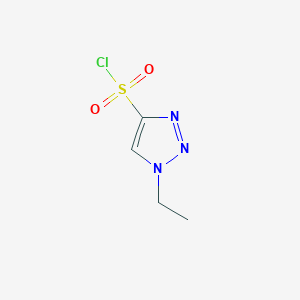

![(E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2572768.png)